1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
説明
1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a pyridin-4-ylmethyl group at the 1-position. The spirocyclic architecture confers conformational rigidity, which can enhance binding specificity to biological targets.
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-1-4-14(5-9-16-10-6-14)17(13)11-12-2-7-15-8-3-12/h2-3,7-8,16H,1,4-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAURHMSVVYALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound characterized by its unique spiro structure and the presence of a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The molecular formula for 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is , and it features a spirocyclic structure that contributes to its biological activity. The compound's synthesis often involves reactions between pyridine derivatives and diazaspiro compounds under controlled conditions, typically utilizing Lewis acid catalysts to enhance yield and purity .
The biological activity of 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation . Inhibiting RIPK1 has therapeutic implications in various inflammatory diseases.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the spiro structure can enhance the compound's efficacy against bacterial strains .
Anticancer Activity
The spirocyclic structure of this compound has been linked to its anticancer properties. In vitro studies demonstrated that derivatives of diazaspiro compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This dual inhibition could lead to enhanced cholinergic transmission and improved cognitive function.
Study on RIPK1 Inhibition
A study focused on the structural optimization of diazaspiro derivatives identified potent RIPK1 inhibitors among them. One compound exhibited an IC50 value indicating significant inhibition of RIPK1 activity, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases .
Anticancer Efficacy
In a comparative study evaluating the cytotoxicity of various spirocyclic compounds against FaDu hypopharyngeal tumor cells, 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one showed enhanced potency compared to standard chemotherapeutics like bleomycin .
Data Table: Biological Activities Overview
類似化合物との比較
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- Kinase Inhibition : Bulky substituents (e.g., benzothiazole in ) or phosphoryl groups () enhance kinase inhibitory activity by occupying hydrophobic pockets or mimicking ATP-binding motifs .
- Anticancer Potential: Compounds with halogenated aryl groups (e.g., 3-fluorophenyl) or sp³-hybridized substituents (e.g., cyclopropylmethyl) show promise in targeting resistant cancer phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
